molecular formula C8H4Cl2N2O B13660930 2-(5,6-Dichloropyridin-3-yl)oxazole

2-(5,6-Dichloropyridin-3-yl)oxazole

Cat. No.: B13660930
M. Wt: 215.03 g/mol
InChI Key: OCELCMGMYYWAEW-UHFFFAOYSA-N
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Description

2-(5,6-Dichloropyridin-3-yl)oxazole is a heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound is characterized by the presence of both pyridine and oxazole rings, which are fused together. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloropyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent, which facilitates the cyclization of β-hydroxy amides to oxazolines at room temperature. The oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the flow synthesis approach mentioned above can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloropyridin-3-yl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(5,6-Dichloropyridin-3-yl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a scaffold for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloropyridin-3-yl)oxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-Dichloropyridin-2-yl)oxazole
  • 2-(5,6-Dichloropyridin-4-yl)oxazole
  • 2-(5,6-Dichloropyridin-5-yl)oxazole

Uniqueness

2-(5,6-Dichloropyridin-3-yl)oxazole is unique due to the specific positioning of the dichloro substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2-(5,6-dichloropyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-5(4-12-7(6)10)8-11-1-2-13-8/h1-4H

InChI Key

OCELCMGMYYWAEW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

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